N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide
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Overview
Description
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. A common synthetic route may include:
Formation of the fluorophenyl intermediate:
Synthesis of the methylpiperazine intermediate: This involves the alkylation of piperazine with a methylating agent.
Coupling of intermediates: The fluorophenyl and methylpiperazine intermediates are coupled using a suitable linker, such as an ethyl group.
Formation of the oxalamide structure: The final step involves the reaction of the coupled intermediate with isobutyloxalamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:
Optimization of reaction conditions: Ensuring high yield and purity by adjusting temperature, solvent, and reaction time.
Use of continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving fluorophenyl and piperazine moieties.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide would depend on its specific application. Generally, it may involve:
Molecular targets: Interaction with enzymes, receptors, or other proteins.
Pathways involved: Modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide: Similar structure with a chlorine atom instead of fluorine.
N1-(2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isobutyloxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29FN4O2/c1-14(2)12-21-18(25)19(26)22-13-17(15-4-6-16(20)7-5-15)24-10-8-23(3)9-11-24/h4-7,14,17H,8-13H2,1-3H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSCPQWEJSDBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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